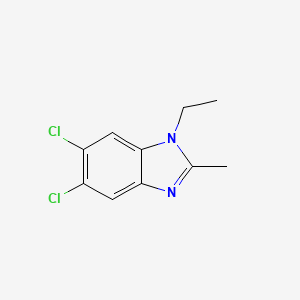

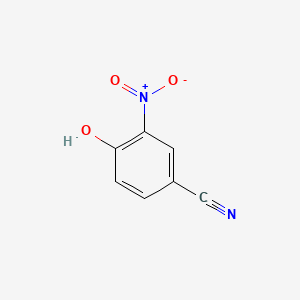

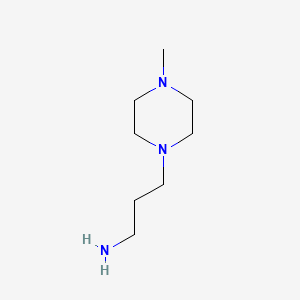

1-(1-adamantyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

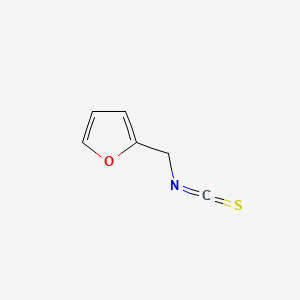

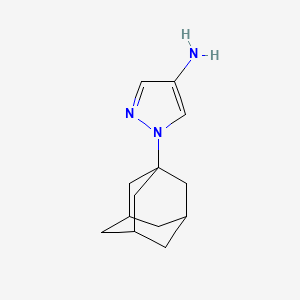

1-(1-Adamantyl)-1H-pyrazol-4-amine, also known as adamantyl pyrazole, is a heterocyclic compound that consists of one adamantyl and one pyrazole ring. It is a versatile compound that has attracted much attention in the fields of materials science, medicinal chemistry, and synthetic organic chemistry due to its unique properties.

Applications De Recherche Scientifique

Synthèse de cétènes encombrés

Le composé 1-(1-adamantyl)-1H-pyrazol-4-amine peut être utilisé dans la synthèse de cétènes encombrés. Ce processus implique une autoacylation dans l'anhydride trifluoroacétique avec l'acide trifluorométhanesulfonique comme catalyseur, une technique qui peut produire des cétènes comme le 1-adamantyl(1-adamantylacétyl)cétène avec un rendement quantitatif .

Applications antimicrobiennes

Des dérivés de this compound ont montré un potentiel dans les activités antimicrobiennes. La réaction de l'isothiocyanate d'adamantyle apparenté avec diverses amines secondaires cycliques a donné des carbothioamides présentant des propriétés antimicrobiennes prometteuses .

Activités hypoglycémiques

En plus des applications antimicrobiennes, ces dérivés d'adamantyle ont également été explorés pour leurs activités hypoglycémiques. Cela suggère que le this compound pourrait être un précurseur ou un motif structurel dans des composés ciblant la régulation de la glycémie .

Safety and Hazards

Orientations Futures

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Mécanisme D'action

Target of Action

It’s worth noting that adamantane derivatives, such as amantadine, have been found to interact with various targets, including the m2 proton channel of the influenza a virus and nmda receptors .

Mode of Action

Similar compounds like amantadine act as a nicotinic antagonist, dopamine agonist, and noncompetitive nmda antagonist . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, amantadine, an adamantane derivative, has been shown to antagonize the influenza virus A M2 proton channel, preventing endosomal escape .

Pharmacokinetics

Amantadine, a related compound, has a bioavailability of 86-90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10-31 hours, and is excreted in urine . These properties may provide some insight into the potential ADME properties of 1-(1-adamantyl)-1H-pyrazol-4-amine.

Analyse Biochimique

Biochemical Properties

1-(1-Adamantyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of ATP and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of these targets . For example, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can modulate the compound’s bioavailability and distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization to these compartments can enhance or inhibit its interactions with specific biomolecules, thereby modulating its overall biological effects .

Propriétés

IUPAC Name |

1-(1-adamantyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRIZXQKNHEDSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649341 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172870-54-0 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.